Exclusive Access to Pyrazino-Thiadiazine Dioxide Scaffold via Ortho-Cyclization
3-Aminopyrazine-2-sulfonamide is the only reported precursor for the synthesis of the 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide ring system. The regioisomeric 2-aminopyrazine-3-sulfonamide cannot form this fused heterocycle because the amine and sulfonamide groups are not ortho to each other. The carboxamide analog 3-aminopyrazine-2-carboxamide yields a different ring system (pyrazino-oxazinone) under identical conditions. [1]
| Evidence Dimension | Success of cyclization to 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
|---|---|
| Target Compound Data | Reaction proceeds; product isolated and characterized |
| Comparator Or Baseline | 2-Aminopyrazine-3-sulfonamide: Cyclization not reported/feasible; 3-Aminopyrazine-2-carboxamide: Forms different ring system |
| Quantified Difference | Exclusive scaffold access unique to 3-aminopyrazine-2-sulfonamide |
| Conditions | Reaction with carbonyl diimidazole or phosgene equivalents; reported in Bull. Chem. Soc. Jpn. 1973 |
Why This Matters
For medicinal chemists exploring novel chemical space or synthesizing patentable fused heterocycles, this compound provides entry to a scaffold that cannot be accessed from any other commercially available aminopyrazine regioisomer.
- [1] Hattori, M., Yoneda, M., Goto, M. (1973) The Synthesis of Some 2H-Pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxides. Bulletin of the Chemical Society of Japan, 46(6), 1890-1891. DOI: 10.1246/bcsj.46.1890 View Source
